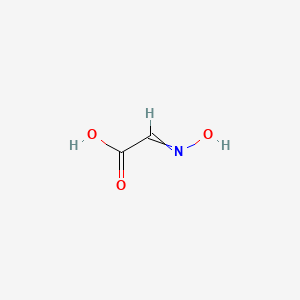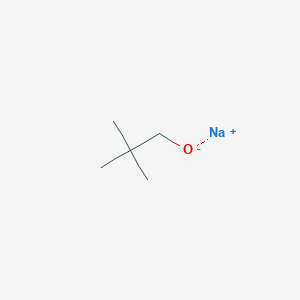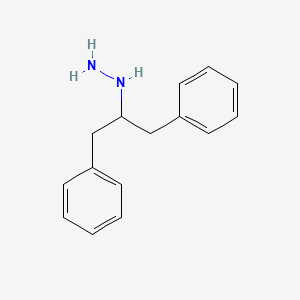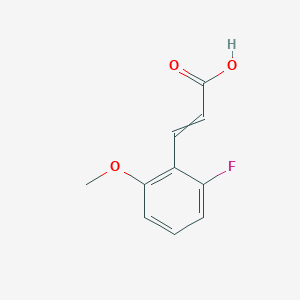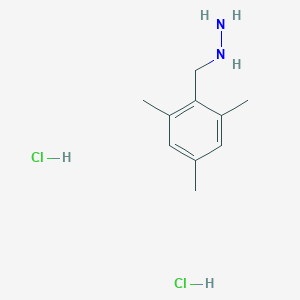![molecular formula C10H10N2O3 B12441936 Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxypyridine with suitable reagents to form the pyrrolo[2,3-B]pyridine core, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are critical to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of cancer. The compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
- Methyl 1H-pyrrolo[2,3-B]pyridine-3-carboxylate
- Methyl 3-Hydroxythieno[2,3-B]pyridine-2-carboxylate
- 2-methyl-1H-pyrrolo[2,3-B]pyridine
Comparison: Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is unique due to its methoxy group at the 3-position, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 3-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-6-4-3-5-11-9(6)12-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
FDWIXVUUSGPHEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC2=C1C=CC=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


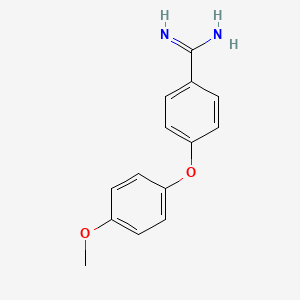

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B12441883.png)
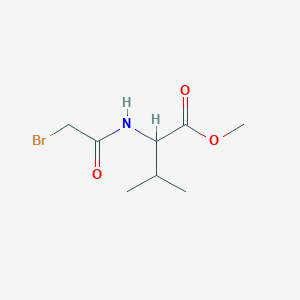
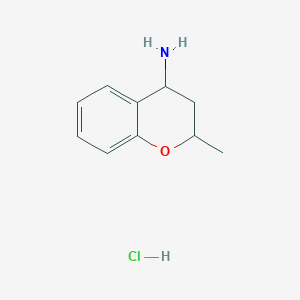

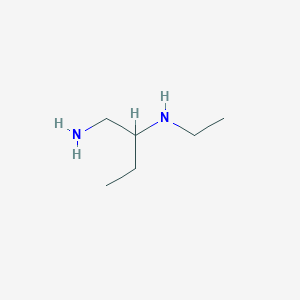
![3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441905.png)
